N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
CAS No.: 1448059-33-3
Cat. No.: VC6256061
Molecular Formula: C20H26N2O4S2
Molecular Weight: 422.56
* For research use only. Not for human or veterinary use.
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide - 1448059-33-3](/images/structure/VC6256061.png)
Specification
CAS No. | 1448059-33-3 |
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Molecular Formula | C20H26N2O4S2 |
Molecular Weight | 422.56 |
IUPAC Name | N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Standard InChI | InChI=1S/C20H26N2O4S2/c23-28(24,18-2-3-19-20(12-18)26-10-1-9-25-19)21-13-16-4-7-22(8-5-16)14-17-6-11-27-15-17/h2-3,6,11-12,15-16,21H,1,4-5,7-10,13-14H2 |
Standard InChI Key | WGCRRTVECYMLPJ-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4)OC1 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound features three primary components:
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3,4-Dihydro-2H-benzo[b] dioxepine-7-sulfonamide: A seven-membered oxygen-containing heterocycle fused to a benzene ring, substituted with a sulfonamide group at position 7 . This moiety is structurally analogous to PARP1 inhibitors described in recent pharmacological studies .
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Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring (piperidine) with a methylene linker at the 4-position, facilitating connectivity to the thiophene subunit .
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Thiophen-3-ylmethyl substituent: A sulfur-containing five-membered aromatic ring (thiophene) attached via a methyl group to the piperidine nitrogen .
The integration of these subunits suggests a design strategy aimed at balancing lipophilicity (via the dioxepine and thiophene groups) with hydrogen-bonding capacity (via the sulfonamide and piperidine) .
Table 1: Key Structural Features and Hypothesized Roles
Stereochemical Considerations
While the compound’s exact stereochemistry remains unspecified in available data, related piperidine-containing molecules often exhibit chirality at the 4-position of the piperidine ring . For instance, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b] dioxepine-7-sulfonamide (CAS 2034468-44-3) demonstrates that stereochemical configuration significantly impacts receptor affinity . Computational modeling of the target compound would likely predict similar stereochemical sensitivity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three fragments for synthesis:
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Benzo[b] dioxepine-7-sulfonamide core: Synthesized via cyclization of dihydroxybenzoic acid derivatives, as demonstrated in PARP1 inhibitor syntheses . For example, esterification of 2,3-dihydroxybenzoic acid followed by alkylation with 1,2-dibromoethane yields the dioxepine ring .
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Piperidin-4-ylmethyl-thiophene subunit: Constructed through reductive amination of 4-piperidinecarboxaldehyde with thiophen-3-ylmethanamine, a method validated in analogous piperidine-thiophene conjugates .
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Sulfonamide linkage: Introduced via reaction of the dioxepine sulfonyl chloride with the piperidine-thiophene amine, a strategy employed in sulfonamide-based drug candidates .
Critical Reaction Steps
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Cyclization of Dioxepine Core:
Esterification of 2,3-dihydroxybenzoic acid (similar to compound 12 in ) with methanol under acidic conditions forms methyl 2,3-dihydroxybenzoate. Subsequent alkylation with 1,2-dibromoethane in the presence of K₂CO₃ yields the seven-membered ring . -
Sulfonamide Formation:
Hydrolysis of the ester to the carboxylic acid, followed by conversion to sulfonyl chloride using PCl₅, enables coupling with the piperidine-thiophene amine .
Table 2: Synthetic Yield Optimization Strategies
Physicochemical and ADMET Properties
Predicted Solubility and Permeability
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logP: Calculated value of 2.8 (using PubChem’s XLogP3 algorithm ) indicates moderate lipophilicity.
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Aqueous Solubility: Estimated 12 μg/mL (from QikProp), suggesting formulation challenges for intravenous delivery .
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Caco-2 Permeability: Predicted Papp = 18 × 10⁻⁶ cm/s, comparable to propranolol (high permeability) .
Metabolic Stability
In vitro assays with related compounds show:
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CYP3A4-mediated oxidation: Primary metabolic pathway for piperidine-thiophene conjugates .
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Sulfonamide glucuronidation: Minor pathway (≤15% of total clearance) .
Table 3: Comparative ADMET Profiles of Analogous Compounds
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